

Physicochemical Characteristics of Sulfamethazine: An In-depth Technical Guide

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Compound of Interest

Compound Name: *Trithiozine*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical characteristics of sulfamethazine. The information is curated for researchers, scientists, and professionals involved in drug development, offering detailed data, experimental methodologies, and visual representations of key pathways and workflows. As "sulmetozine" is not a recognized chemical entity, this guide focuses on sulfamethazine, a widely studied sulfonamide antibiotic, which is likely the intended subject.

Core Physicochemical Data

The following tables summarize the key quantitative physicochemical properties of sulfamethazine, providing a consolidated reference for laboratory and development work.

Table 1: General and Physical Properties of Sulfamethazine

Property	Value	Source(s)
IUPAC Name	4-amino-N-(4,6-dimethylpyrimidin-2-yl)benzenesulfonamide	[1]
CAS Number	57-68-1	[1]
Molecular Formula	C ₁₂ H ₁₄ N ₄ O ₂ S	[1]
Molecular Weight	278.33 g/mol	[1]
Physical Description	Odorless, white or creamy-white crystalline powder	[1]
Melting Point	197 - 199 °C	
	198.5 °C	
Boiling Point	~294 °C (estimated)	
Solubility in Water	1500 mg/L (at 29 °C)	
	150 mg/100 mL (at 29 °C)	
Solubility in Organic Solvents	Soluble in hot ethanol, DMSO, and dimethylformamide (DMF). Sparingly soluble in ethanol (approx. 0.3 mg/mL). Highly soluble in DMSO and DMF (approx. 50 mg/mL).	

Table 2: Ionization and Partition Coefficients of Sulfamethazine

Property	Value	Source(s)
pKa ₁ (Amine group)	2.31 - 2.65	
pKa ₂ (Sulfonamide group)	7.4 - 7.66	
logP (Octanol-Water Partition Coefficient)	0.89	

Experimental Protocols

This section outlines the methodologies for determining key physicochemical parameters of sulfamethazine.

Determination of Melting Point (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. The capillary method is a widely accepted technique for this determination.

Principle: A small, finely powdered sample of the substance is packed into a capillary tube and heated at a controlled rate. The temperature range from the point at which the substance begins to melt to when it becomes completely liquid is recorded as the melting point range.

Apparatus:

- Melting point apparatus (e.g., Mel-Temp or similar)
- Glass capillary tubes (sealed at one end)
- Mortar and pestle
- Spatula

Procedure:

- **Sample Preparation:** A small amount of sulfamethazine is finely ground into a powder using a clean, dry mortar and pestle.
- **Capillary Tube Packing:** The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the powder into the sealed end, forming a column of 2-4 mm in height.
- **Apparatus Setup:** The packed capillary tube is placed into the heating block of the melting point apparatus.
- **Rapid Determination (Optional):** To determine an approximate melting point, the sample is heated at a rapid rate (e.g., 10-20 °C/minute).

- **Accurate Determination:** A fresh sample is prepared and placed in the apparatus. The temperature is rapidly increased to about 15-20 °C below the approximate melting point. The heating rate is then reduced to 1-2 °C/minute.
- **Observation and Recording:** The sample is observed through the magnifying lens. The temperature at which the first drop of liquid appears is recorded as the onset of melting. The temperature at which the entire solid phase turns to liquid is recorded as the completion of melting. This range is the melting point of the sample.

Determination of Octanol-Water Partition Coefficient (logP) by Shake-Flask Method

The octanol-water partition coefficient (logP) is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

Principle: A solution of the compound is prepared in a biphasic system of n-octanol and water. After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated as the ratio of the concentration in the octanol phase to that in the aqueous phase.

Materials:

- n-Octanol (pre-saturated with water)
- Water (pre-saturated with n-octanol)
- Separatory funnels or screw-cap centrifuge tubes
- Mechanical shaker or vortex mixer
- Centrifuge (if necessary to separate emulsions)
- Analytical instrument for concentration measurement (e.g., UV-Vis spectrophotometer, HPLC)

Procedure:

- **Preparation of Phases:** Equal volumes of n-octanol and water are mixed vigorously and allowed to separate to ensure mutual saturation.
- **Sample Preparation:** A known amount of sulfamethazine is dissolved in either the aqueous or octanolic phase to a concentration that is within the linear range of the analytical method.
- **Partitioning:** A known volume of the sulfamethazine solution is added to a separatory funnel or centrifuge tube containing a known volume of the other phase. The ratio of the volumes of the two phases is recorded.
- **Equilibration:** The mixture is shaken for a predetermined period (e.g., 1-2 hours) to allow for the partitioning of the solute between the two phases. The temperature should be controlled and recorded.
- **Phase Separation:** The mixture is allowed to stand until the two phases have completely separated. If an emulsion forms, centrifugation may be required.
- **Concentration Measurement:** A sample is carefully taken from each phase, ensuring no cross-contamination. The concentration of sulfamethazine in each phase is determined using a suitable analytical method.
- **Calculation:** The partition coefficient (P) is calculated using the following formula: $P = \frac{\text{[Concentration in Octanol]}}{\text{[Concentration in Water]}}$ The logP is then calculated as the base-10 logarithm of P.

Determination of Acid Dissociation Constant (pKa) by UV-Vis Spectrophotometry

The pKa values indicate the strength of the acidic and basic functional groups in a molecule and are critical for understanding its solubility and absorption at different pH values.

Principle: The UV-Vis absorbance spectrum of an ionizable compound changes as a function of pH. By measuring the absorbance at a specific wavelength across a range of pH values, the ratio of the ionized to the non-ionized form can be determined, from which the pKa can be calculated using the Henderson-Hasselbalch equation.

Materials:

- UV-Vis spectrophotometer
- pH meter
- A series of buffer solutions with known pH values spanning the expected pKa range
- Stock solution of sulfamethazine in a suitable solvent (e.g., methanol or water)

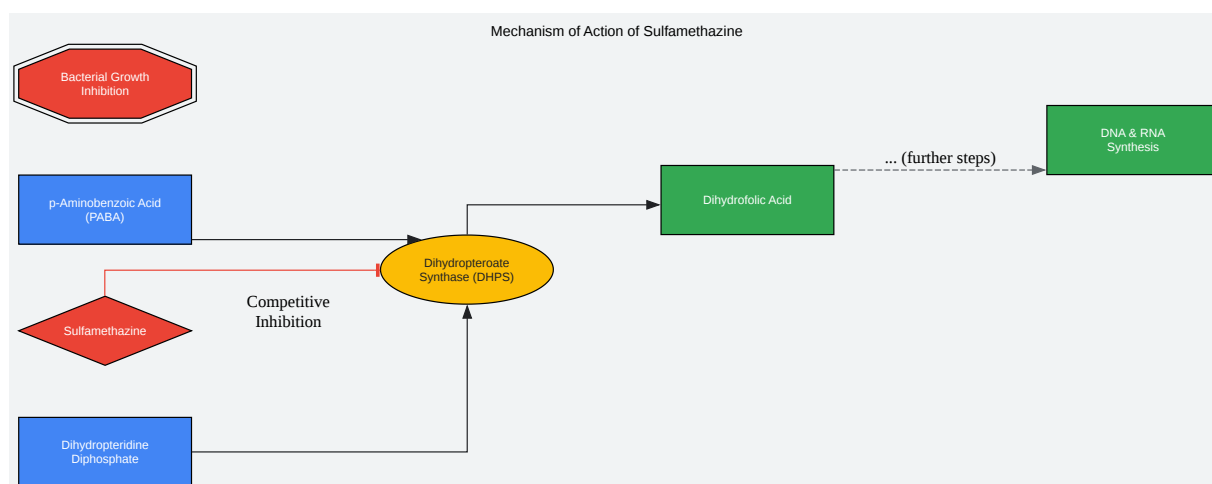
Procedure:

- **Wavelength Selection:** The UV-Vis spectra of sulfamethazine are recorded at a very low pH (fully protonated form) and a very high pH (fully deprotonated form) to identify the wavelength of maximum absorbance difference (λ_{max}).
- **Sample Preparation:** A series of solutions are prepared by adding a small, constant volume of the sulfamethazine stock solution to a series of buffer solutions of known pH. The final concentration of sulfamethazine should be the same in all solutions.
- **Absorbance Measurement:** The absorbance of each solution is measured at the predetermined λ_{max} .
- **Data Analysis:** The pKa is determined by plotting the absorbance versus pH. The inflection point of the resulting sigmoidal curve corresponds to the pKa. Alternatively, the pKa can be calculated using the following equation for each pH value and then averaged: $\text{pKa} = \text{pH} + \log \left(\frac{A_{\text{I}} - A}{A - A_{\text{N}}} \right)$ where:
 - A is the absorbance at a given pH
 - A_{I} is the absorbance of the fully ionized form
 - A_{N} is the absorbance of the non-ionized form

Signaling Pathway and Experimental Workflow Diagrams

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfamethazine exerts its bacteriostatic effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS). This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for the production of nucleotides and ultimately DNA and RNA in bacteria.



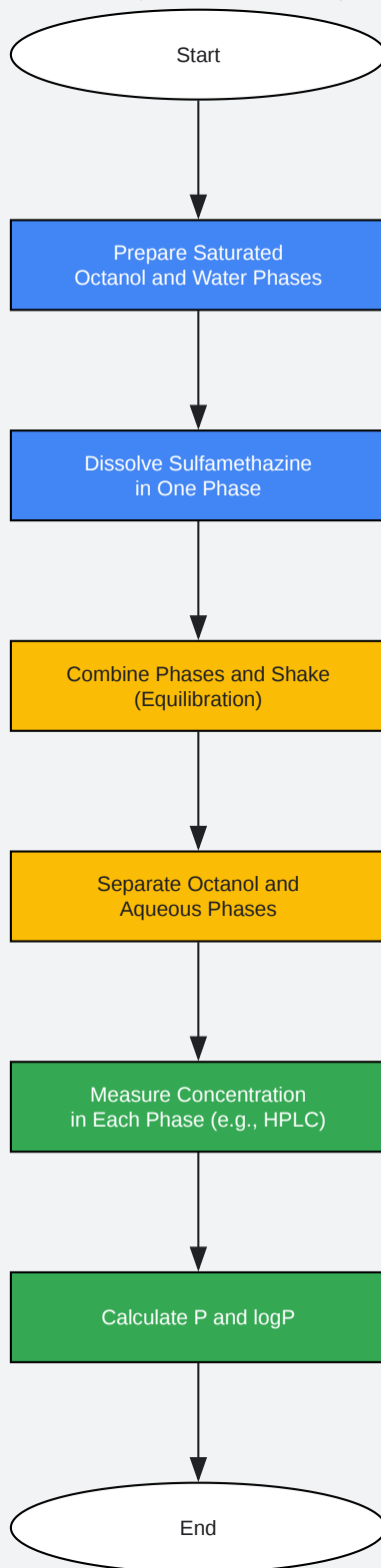
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Caption: Competitive inhibition of dihydropteroate synthase by sulfamethazine.

Experimental Workflow: Shake-Flask Method for logP Determination

The following diagram illustrates the key steps in the experimental workflow for determining the octanol-water partition coefficient (logP) using the shake-flask method.

Experimental Workflow for logP Determination (Shake-Flask Method)



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Caption: Workflow for logP determination using the shake-flask method.

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References

- 1. Sulfamethazine | C₁₂H₁₄N₄O₂S | CID 5327 - PubChem [pubchem.ncbi.nlm.nih.gov]
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